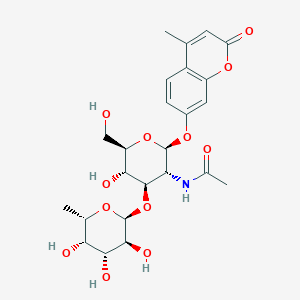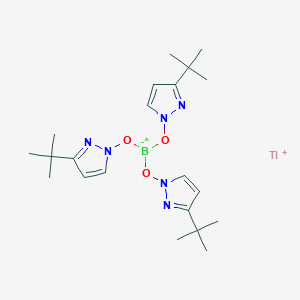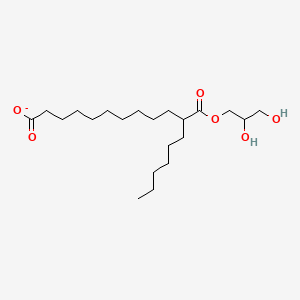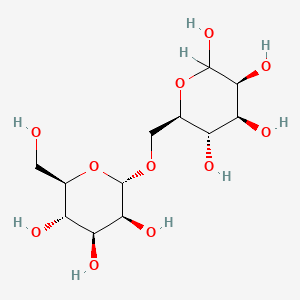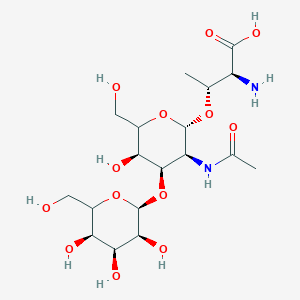
T Epitope, Threonyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The T epitope, threonyl, is a small peptide found in a range of proteins and antibodies, and is responsible for various biological functions. It is a highly specific and conserved peptide that is essential for the recognition of antigenic targets. This peptide has been extensively studied and its structure and function are well-understood.
Aplicaciones Científicas De Investigación
Immunotherapy for Cancer Treatment
Scientific Field
Cancer Immunology and Therapy
Application Summary
The application of T Epitope, Threonyl in cancer immunotherapy involves the prediction and identification of neoepitopes for the development of personalized cancer vaccines and adoptive T cell therapies . These epitopes are derived from tumor-specific mutations and are crucial for targeting cancer cells without affecting healthy tissues.
Methods and Experimental Procedures
Researchers utilize computational tools to predict T cell epitopes and validate them through experimental assays. The process includes sequencing tumor DNA to identify mutations, predicting MHC binding affinity, and testing the immunogenicity of predicted epitopes in vitro and in vivo .
Results and Outcomes
The outcomes include the successful identification of neoepitopes that elicit a strong T cell response, leading to the destruction of cancer cells. Quantitative data from these studies show a significant reduction in tumor size and improved survival rates in preclinical models .
Autoimmune Disorder Prevention
Scientific Field
Immunology
Application Summary
In the context of autoimmune disorders, T Epitope, Threonyl is studied to understand the mechanisms of self-tolerance and negative selection of T cells. This research aims to prevent T cells from recognizing self-epitopes, which can lead to autoimmune diseases .
Methods and Experimental Procedures
The methods involve analyzing the thymic selection process, where T cells are exposed to self-peptides. Any T cell that reacts to these peptides is eliminated. Researchers study this process using animal models and genetic engineering techniques .
Results and Outcomes
The results include insights into the failure of central tolerance mechanisms, which can inform the development of therapeutic strategies to restore self-tolerance and prevent autoimmune responses .
Neurodegenerative Disease Modulation
Scientific Field
Neurology and Immunology
Application Summary
The study of T Epitope, Threonyl in neurodegenerative diseases like Alzheimer’s and Parkinson’s focuses on modulating the immune response to prevent or slow down the progression of these conditions. The epitope is used to redirect the immune system to clear misfolded proteins that are characteristic of these diseases .
Methods and Experimental Procedures
Researchers employ immunization strategies with epitope-based vaccines targeting specific neural antigens. They also use animal models to study the impact of these vaccines on disease progression .
Results and Outcomes
The results include a reduction in the accumulation of misfolded proteins and an improvement in cognitive functions in preclinical models. Quantitative data show a decrease in neural inflammation and a slowdown in neurodegeneration .
Antigen-Specific Tolerance in Allergy
Scientific Field
Allergology and Immunotherapy
Application Summary
In allergology, T Epitope, Threonyl is used to induce antigen-specific tolerance to prevent allergic reactions. This approach aims to train the immune system to ignore harmless allergens that would otherwise trigger an immune response .
Methods and Experimental Procedures
The method involves administering the epitope in a way that promotes regulatory T cell responses rather than an inflammatory response. This can be done through oral, nasal, or sublingual routes .
Results and Outcomes
Clinical trials have shown that this method can lead to a significant reduction in allergic symptoms and an improved tolerance to allergens. The success is measured by patient-reported outcomes and immunological assays .
Enhancement of Antibiotic Efficacy
Scientific Field
Microbiology and Pharmacology
Application Summary
T Epitope, Threonyl is researched for its potential to enhance the efficacy of antibiotics against resistant bacterial strains. The epitope is used to stimulate an immune response that supports the action of antibiotics .
Methods and Experimental Procedures
The procedure includes co-administering the epitope with antibiotics in animal models and measuring the reduction in bacterial load compared to antibiotics alone .
Results and Outcomes
Studies have shown that this combination can lead to a more effective clearance of bacteria, especially in cases of antibiotic resistance. The outcomes are quantified by comparing survival rates and bacterial counts .
Diagnostic Marker for Infectious Diseases
Scientific Field
Diagnostic Immunology
Application Summary
T Epitope, Threonyl serves as a diagnostic marker for various infectious diseases. By detecting the presence of specific T cell responses to the epitope, clinicians can diagnose infections more accurately .
Methods and Experimental Procedures
This involves developing epitope-based assays that can detect T cell responses in blood samples. The assays are designed to be highly sensitive and specific to the pathogen .
Results and Outcomes
The development of these assays has led to more precise and early diagnosis of infections, which is critical for effective treatment. The performance of the assays is evaluated through sensitivity, specificity, and predictive value metrics .
Therapeutic Vaccines for Chronic Infections
Scientific Field
Infectious Diseases and Vaccine Development
Application Summary
Research on T Epitope, Threonyl in the context of chronic infections aims to develop therapeutic vaccines that can clear infections that have become persistent, such as HIV or hepatitis C .
Methods and Experimental Procedures
The approach includes identifying epitopes from chronic pathogens and formulating them into vaccines. These vaccines are then tested for their ability to reactivate the immune system in chronic infection models .
Results and Outcomes
The results from these studies show promise in reinvigorating the immune response and reducing the viral load in chronic infections. The effectiveness is assessed through clinical markers and viral replication rates .
Autoimmune Disease Biomarker Discovery
Scientific Field
Molecular Immunology
Application Summary
T Epitope, Threonyl is investigated as a biomarker for autoimmune diseases. The presence of T cell responses to the epitope can indicate the onset or progression of autoimmune conditions .
Methods and Experimental Procedures
The methods include high-throughput screening of patient samples to identify epitope-specific T cell responses. This screening is coupled with bioinformatics tools to analyze the data .
Results and Outcomes
The identification of these biomarkers has the potential to improve the diagnosis and monitoring of autoimmune diseases. The results are validated through longitudinal studies and correlation with disease activity .
Propiedades
IUPAC Name |
(2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O13/c1-5(9(19)16(28)29)30-17-10(20-6(2)23)15(12(25)8(4-22)31-17)33-18-14(27)13(26)11(24)7(3-21)32-18/h5,7-15,17-18,21-22,24-27H,3-4,19H2,1-2H3,(H,20,23)(H,28,29)/t5-,7?,8?,9+,10+,11+,12+,13+,14+,15-,17+,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNOCGQJSBAAFO-GUKJDGKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H](C(O1)CO)O)O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46782993 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)
